5-Amino-2,3-dihydro-1,4-phthalazinedione. Substance that emits light on oxidation. It is used in chemical determinations.
Luminol
CAS No.: 521-31-3
Cat. No.: VC0533800
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 521-31-3 |
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Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 5-amino-2,3-dihydrophthalazine-1,4-dione |
Standard InChI | InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13) |
Standard InChI Key | HWYHZTIRURJOHG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)N)C(=O)NNC2=O |
Canonical SMILES | C1=CC2=C(C(=C1)N)C(=O)NNC2=O |
Appearance | Solid powder |
Melting Point | 606 to 608 °F (NTP, 1992) |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Luminol, systematically named 5-amino-2,3-dihydro-1,4-phthalazinedione, features a bicyclic structure combining a phthalazine moiety with an amino group at the 5-position . Its molecular formula (C₈H₇N₃O₂) and weight (177.16 g/mol) were confirmed via mass spectrometry, with derivatized molecular peaks observed at m/z 393 and 321 . The compound’s planar geometry facilitates electron transfer during chemiluminescent reactions.
Physical Properties
Data from thermal and spectroscopic analyses reveal:
Property | Value | Reference |
---|---|---|
Melting Point | 319–320°C | |
Specific Gravity | 0.90–1.00 | |
Dissociation Constant | pKa = 6.74 (25°C) | |
Solubility | Insoluble in cold water; soluble in alkaline aqueous solutions |
The compound exhibits polymorphism, with orthorhombic crystals being the most stable form under standard conditions .
Synthesis and Purification Methodologies
Industrial Production
The Kodak Corporation pioneered luminol synthesis in the 1970s via a two-step process :
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Cyclocondensation: 3-Nitrophthalic acid reacts with hydrazine in triethylene glycol at 120°C to form 5-nitro-1,4-phthalazinedione.
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Reductive Amination: Sodium dithionite reduces the nitro group to an amino group under acidic conditions (acetic acid, 60°C) .
Laboratory-Scale Optimization
Petre and Hubcă (2013) achieved 99% purity through:
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Oxidation of α-Nitronaphthalene: Chromium trioxide in acetic acid yields 3-nitrophthalic acid (99% purity, confirmed by ¹H-NMR) .
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Hydrazide Formation: Condensation with hydrazine produces 3-nitrophthalhydrazide.
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Catalytic Reduction: Sodium dithionite in ammonium hydroxide selectively reduces the nitro group without degrading the phthalazine ring .
Forensic Applications and Mechanistic Insights
Chemiluminescence Mechanism
In the presence of hemoglobin’s iron centers, luminol undergoes a radical-mediated oxidation:
The reaction emits 1.21 × 10¹⁴ photons per gram of hemoglobin, detectable at blood dilutions up to 1:10⁶ .
Operational Considerations
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False Positives: Copper alloys, horseradish peroxidases, and hypochlorite bleaches trigger non-specific luminescence .
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DNA Compatibility: Modern formulations (pH 10.5–11.0) preserve 89% of DNA integrity for STR profiling post-application .
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Latent Blood Detection: Effective on porous (wood, fabric) and non-porous (metal, glass) surfaces aged ≤15 years .
Global Market Dynamics and Regional Trends
Market Segmentation (2023–2030)
Growth drivers include:
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Forensic Demand: 78% of U.S. law enforcement agencies use luminol routinely .
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Biomedical Innovations: Luminescence Technology’s pathogen-detecting sensors (2024) utilize luminol-derivative probes .
COVID-19 Impact
Pandemic-induced supply chain disruptions reduced 2020–2021 production by 18%, though demand rebounded by 9.2% in 2023 with resumed forensic operations .
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